tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, Mixture of diastereomers
Description
This compound is a bicyclic pyrrolo-pyrrole derivative featuring a tert-butyl carboxylate group and a methyl substituent at the 1-position. Its octahydro structure implies full saturation of the fused pyrrolidine rings, and the diastereomeric mixture arises from stereochemical variations at multiple chiral centers. Such compounds are critical intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and oncological pathways. The tert-butyl group enhances solubility and stability during synthetic workflows, while the methyl substituent modulates steric and electronic properties .
Properties
CAS No. |
1784049-94-0 |
|---|---|
Molecular Formula |
C12H22N2O2 |
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl 4-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-8-10-6-13-5-9(10)7-14(8)11(15)16-12(2,3)4/h8-10,13H,5-7H2,1-4H3 |
InChI Key |
VEEZFCAEVMLWEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CNCC2CN1C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation with Palladium-Based Catalysts
Palladium catalysts, including Pd(OH)₂ and Pd/C , are widely used for hydrogenation steps to reduce imine intermediates and install stereocenters. For example, hydrogenation of N-(S)-1-phenylethyl-2-methyl-4-piperidinone with Pd(OH)₂/C under 50 psi H₂ in tetrahydrofuran (THF) achieves quantitative yield of the tert-butyl-protected piperidinone precursor. This step is critical for subsequent cyclization into the pyrrolopyrrole system.
Table 1: Hydrogenation Conditions and Yields
| Catalyst | Pressure (psi) | Solvent | Yield (%) | Diastereomer Ratio | Source |
|---|---|---|---|---|---|
| Pd(OH)₂/C | 50 | THF | 100 | 1:1 | |
| 10% Pd/C | 43.5 | THF | 39 | Not reported |
The choice of catalyst significantly impacts both yield and diastereoselectivity. Pd(OH)₂/C under high-pressure hydrogenation minimizes side reactions, whereas Pd/C at lower pressures (3 bar) yields partial conversion.
Reductive Amination for Bicyclic Formation
Reductive amination using sodium triacetoxyborohydride (STAB) is a key step for constructing the pyrrolopyrrole core. In one protocol, N-(3-aminophenyl)-2-chloro-4-fluorobenzamide reacts with tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate in THF at 45°C, achieving a 46% yield after purification. The reaction proceeds via imine formation followed by borohydride reduction, generating a mixture of diastereomers due to the axial chirality of the piperidine ring.
Equation 1: Reductive Amination Mechanism
Boc Protection and Deprotection Dynamics
The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A one-pot synthesis from 2-methyl-4-piperidinone hydrochloride involves Boc protection in methylene dichloride with aqueous sodium bicarbonate, yielding the Boc-protected intermediate in 95% efficiency. Subsequent hydrogenolysis removes the Boc group selectively, enabling further functionalization.
Detailed Methodologies and Experimental Data
Method A: Hydrogenative Cyclization
Step 1: Boc Protection
-
Dissolve 2-methyl-4-piperidinone hydrochloride (200 g) in water and methylene dichloride.
-
Add Boc₂O (280 g) and stir overnight at 20°C.
-
Purify via silica gel chromatography (cyclohexane/ethyl acetate) to obtain tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (95% yield).
Step 2: Hydrogenation
Method B: Stereoselective Allylation
Grignard Addition for Sidechain Installation
-
Treat tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate with allylmagnesium bromide in diethyl ether at 0°C.
-
Quench with NH₄Cl and purify via flash chromatography (20–30% ethyl acetate/hexane) to yield the allylated product (55% yield).
Table 2: Comparative Yields of Key Steps
| Method | Step | Conditions | Yield (%) |
|---|---|---|---|
| A | Boc Protection | 20°C, 16 h | 95 |
| A | Hydrogenation | 50°C, 3 bar H₂ | 39 |
| B | Allylation | 0°C, 2 h | 55 |
Diastereomer Control and Optimization
Impact of Solvent Polarity
Polar solvents like THF and DMF enhance the solubility of intermediates, improving reaction homogeneity and diastereoselectivity. For instance, reductive amination in THF at 45°C yields a 1:1 diastereomer ratio, whereas nonpolar solvents like hexane result in incomplete conversion.
Temperature-Dependent Stereoselectivity
Lower temperatures (e.g., 0°C during Grignard addition) favor kinetic control, producing a higher proportion of one diastereomer. In contrast, room-temperature hydrogenation leads to thermodynamic mixtures.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Stereochemical Considerations
The mixture of diastereomers arises from stereochemical outcomes during synthesis. For example:
-
Cyclization Steps : Reactions forming the bicyclic core may lead to stereocenters at positions 3a and 6a, influenced by reaction conditions (e.g., temperature, solvent, catalysts) .
-
Diastereomer Formation : In cycloaddition reactions (e.g., Diels-Alder), endo-selectivity may dominate, as observed in similar pyrrole derivatives, leading to specific diastereomeric ratios .
Key Reactions
-
Deprotection of the tert-Butyl Group :
-
Nucleophilic/Electrophilic Substitution :
-
The carboxylate group may participate in nucleophilic acyl substitution (e.g., with amines or alcohols), depending on reaction conditions.
-
The pyrrole nitrogen may act as a nucleophile in alkylation or acylation reactions.
-
-
Cycloaddition Reactions :
-
Diels-Alder Reactions : The bicyclic structure may act as a diene or dienophile in [4+2] cycloadditions, yielding fused ring systems. For example, reaction with dienophiles like maleic anhydride or PTAD under thermal or catalytic conditions .
-
Ene Reactions : Potential ene-type cycloadditions with nitrosobenzene or aldehydes, as observed in similar indole derivatives .
-
Typical Reaction Parameters
Analytical and Purification Methods
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is . Its structure features a pyrrolo[3,4-c]pyrrole core, which is known for its stability and ability to participate in various chemical reactions. The compound exists as a mixture of diastereomers, which can exhibit different biological activities and properties.
Medicinal Chemistry
Histamine H4 Receptor Ligands
Research indicates that derivatives of octahydropyrrolo[3,4-c]pyrrole, including tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, act as ligands for the histamine H4 receptor. This receptor is implicated in various inflammatory conditions such as asthma and allergic rhinitis. Compounds targeting this receptor can potentially lead to new treatments for these diseases by modulating immune responses and inflammation .
Autotaxin Inhibition
Another significant application of this compound is as an autotaxin inhibitor. Autotaxin plays a crucial role in the production of lysophosphatidic acid (LPA), which is involved in several pathological processes including cancer progression and fibrosis. Inhibitors derived from the octahydropyrrolo[3,4-c]pyrrole scaffold may provide therapeutic avenues for treating cancer and fibrotic diseases .
Material Science
Polymer Chemistry
The unique structural features of tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate allow it to be utilized in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and composite materials.
Case Study 1: Therapeutic Development for Asthma
In a study exploring the effects of histamine H4 receptor ligands on asthma models, compounds derived from octahydropyrrolo[3,4-c]pyrrole demonstrated a significant reduction in eosinophilic inflammation and airway hyperresponsiveness. This suggests potential use in developing new asthma therapies that target the H4 receptor .
Case Study 2: Cancer Treatment via Autotaxin Inhibition
Research published on autotaxin inhibitors highlighted the efficacy of pyrrolo derivatives in reducing tumor growth in preclinical models. The study showed that these compounds could significantly inhibit LPA signaling pathways, thus presenting a promising strategy for cancer therapy .
Mechanism of Action
The mechanism by which tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
tert-Butyl rel-Octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- Structure : Lacks the 1-methyl group but shares the octahydropyrrolo[3,4-c]pyrrole core. The "rel" designation indicates relative stereochemistry.
- Properties : Molecular weight 226.27 g/mol (C₁₁H₁₈N₂O₃), purity ≥95%. Discontinued availability suggests challenges in synthesis or stability .
- Applications : Used as a building block for sp³-rich scaffolds in drug discovery.
tert-Butyl 5-Acetylhexahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- Structure : Features an acetyl group at the 5-position and a hexahydro (partially unsaturated) pyrrolo-pyrrole core.
- Synthesis : Prepared via acetylation of a precursor using acetyl chloride and triethylamine in CH₂Cl₂ .
- Role : Intermediate for introducing ketone functionalities, enabling further derivatization (e.g., Grignard reactions).
tert-Butyl 1-Oxo-Octahydropyrrolo[3,4-c]pyrrole-2-carboxylate
- Structure : Contains a ketone group at the 1-position instead of a methyl group.
- Properties: Molecular weight 226.27 g/mol (identical to non-oxo analog), but the ketone increases polarity and reactivity (e.g., toward nucleophiles) .
Fused-Ring and Bicyclic Analogs
tert-Butyl cis-5-Oxo-Octahydrocyclopenta[c]pyrrole-2-carboxylate
- Structure : Cyclopentane-fused pyrrolidine system with a ketone at the 5-position.
- Applications : Used in constrained peptide mimetics due to its rigid bicyclic framework .
tert-Butyl 2,5-Diazabicyclo[4.1.0]heptane-2-carboxylate
Functionalized Derivatives
Benzo-triazole-Substituted Analogs
- Example : (3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2-carboxylate.
- Synthesis: Coupling via HATU/N-methylmorpholine, yielding 83% product.
- Characterization : MS: 358.5 [M+H]⁺; ¹H NMR confirms acylated amine and tert-butyl signals .
Hemioxalate Salt Derivatives
Stereochemical and Diastereomeric Considerations
- Diastereomeric Mixtures : The target compound’s diastereomerism complicates purification but broadens conformational sampling in drug-receptor interactions. In contrast, single-diastereomer analogs (e.g., cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole) offer precise stereochemical control .
- Impact on Bioactivity: Diastereomers may exhibit divergent pharmacokinetic profiles. For instance, aminomethyl-pyrrolidine analogs (e.g., tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate) show varied binding affinities to GPCRs depending on stereochemistry .
Comparative Data Table
Key Research Findings
- Synthetic Yields : HATU-mediated couplings (e.g., ) achieve >80% yields for acylated derivatives, whereas acetylations () require milder conditions due to steric hindrance .
- Stability : Diastereomeric mixtures may exhibit lower melting points and higher solubility in apolar solvents compared to single-stereoisomer analogs .
- Applications : Hemioxalate salts are prioritized for crystallographic studies, while benzo-triazole derivatives are leveraged in kinase inhibitor design .
Biological Activity
Tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate, a compound characterized by its complex structure and diverse biological activities, is a member of the pyrrole family. This compound exists as a mixture of diastereomers, which can exhibit different biological properties due to their stereochemistry. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate is with a molecular weight of 226.28 g/mol. The compound features a fused pyrrole ring system, which is significant for its biological activity.
Anticancer Properties
Research has indicated that various pyrrole derivatives, including octahydropyrrolo compounds, possess anticancer properties. For instance, studies have demonstrated that certain fused pyrroles exhibit cytotoxic effects against cancer cell lines such as HepG-2 and EACC. These compounds were tested using resazurin assays to measure cellular viability and proliferation. The results showed promising antiproliferative activity, suggesting potential applications in cancer therapy .
The mechanisms by which these compounds exert their biological effects often involve modulation of apoptotic pathways and inhibition of specific enzymes. For example, the apoptotic effects were evaluated using caspase assays, revealing that some pyrrole derivatives can induce apoptosis in cancer cells. Furthermore, docking studies have confirmed interactions with target proteins such as cyclooxygenase-2 (COX-2), which is implicated in inflammation and cancer progression .
Antioxidant Activity
In addition to anticancer effects, certain octahydropyrrolo derivatives have shown antioxidant properties. The ability to scavenge free radicals was assessed using DPPH assays, indicating that these compounds could protect cells from oxidative stress . This dual action—anticancer and antioxidant—highlights their potential as therapeutic agents.
Study 1: Cytotoxicity Assessment
A study focused on the synthesis and biological evaluation of new pyrrole derivatives found that specific diastereomers of octahydropyrrolo compounds demonstrated significant cytotoxicity against various cancer cell lines. The study utilized high-performance liquid chromatography (HPLC) for purity assessment and confirmed the structural integrity of the synthesized compounds .
Study 2: In Vivo Anti-inflammatory Activity
Another investigation explored the anti-inflammatory effects of these compounds in vivo. The results indicated that certain diastereomers could effectively reduce pro-inflammatory cytokine levels in animal models. These findings suggest that the biological activity of tert-butyl 1-methyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate extends beyond anticancer properties to include anti-inflammatory effects .
Table 1: Summary of Biological Activities
Table 2: Structural Characteristics of Diastereomers
| Diastereomer | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| tert-butyl (3aS, 6aS) | C11H18N2O3 | 226.28 |
| tert-butyl (3aR, 6aR) | C11H18N2O3 | 226.28 |
Q & A
What safety protocols are critical when handling this compound, and how should exposure risks be mitigated?
Answer:
- PPE Requirements : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use respiratory protection (e.g., NIOSH-certified P95 filters) if aerosolization is possible .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks.
- Waste Management : Avoid discharge into drains; collect waste in sealed containers for incineration or specialized disposal .
- First Aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .
What synthetic strategies are employed to prepare this compound, and how are diastereomers managed during synthesis?
Answer:
- Key Steps :
- Diastereomer Control :
How can diastereomers in the mixture be resolved and characterized?
Answer:
- Separation Techniques :
- Characterization :
What analytical methods are optimal for assessing purity and diastereomeric ratio?
Answer:
- HPLC/GC-MS :
- NMR Integration : Quantify diastereomers via proton signal integration (e.g., tert-butyl or methyl group resonances) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 227 for CHNO) .
How do the compound’s physicochemical properties (e.g., LogP) influence its reactivity and purification?
Answer:
- LogP (2.1–2.5) : Indicates moderate hydrophobicity, favoring solubility in dichloromethane (DCM) or tetrahydrofuran (THF) .
- Purification : Use silica gel chromatography with gradients of DCM:methanol (95:5) or reverse-phase HPLC .
- Stability : Store under inert gas (N/Ar) at –20°C to prevent Boc deprotection or oxidation .
How does the Boc group impact the compound’s utility in multi-step syntheses?
Answer:
- Advantages :
- Applications :
What challenges arise in crystallographic studies of diastereomers, and how can SHELX address them?
Answer:
- Challenges :
- Overlapping electron density for stereoisomers.
- Disorder in crystal packing due to conformational flexibility.
- Solutions :
How can computational modeling predict diastereomer stability and reaction pathways?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
